molecular formula C21H21N3O3S B4185102 N-[4-(MESITYLSULFAMOYL)PHENYL]ISONICOTINAMIDE

N-[4-(MESITYLSULFAMOYL)PHENYL]ISONICOTINAMIDE

Cat. No.: B4185102
M. Wt: 395.5 g/mol
InChI Key: UKZQPTFUWYTFID-UHFFFAOYSA-N
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Description

N-[4-(MESITYLSULFAMOYL)PHENYL]ISONICOTINAMIDE is a chemical compound known for its unique structure and potential applications in various fields. It consists of a mesitylamino group, a sulfonyl group, and an isonicotinamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(MESITYLSULFAMOYL)PHENYL]ISONICOTINAMIDE typically involves the following steps:

    Formation of the mesitylamino group: This can be achieved by reacting mesitylene with an appropriate amine under controlled conditions.

    Introduction of the sulfonyl group: The mesitylamino compound is then treated with a sulfonyl chloride to introduce the sulfonyl group.

    Coupling with isonicotinamide: Finally, the sulfonylated mesitylamino compound is coupled with isonicotinamide using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), under mild conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

N-[4-(MESITYLSULFAMOYL)PHENYL]ISONICOTINAMIDE undergoes various chemical reactions, including:

    Electrophilic aromatic substitution: The aromatic ring can participate in substitution reactions with electrophiles.

    Nucleophilic substitution: The sulfonyl group can be replaced by nucleophiles under appropriate conditions.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.

Common Reagents and Conditions

    Electrophilic substitution: Reagents such as halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid) are commonly used.

    Nucleophilic substitution: Nucleophiles like amines or thiols can be employed.

    Oxidation and reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated derivatives, while nucleophilic substitution can produce amine or thiol derivatives.

Scientific Research Applications

N-[4-(MESITYLSULFAMOYL)PHENYL]ISONICOTINAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(MESITYLSULFAMOYL)PHENYL]ISONICOTINAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(mesitylamino)sulfonyl]phenyl}benzamide
  • N-{4-[(mesitylamino)sulfonyl]phenyl}-4-nitrobenzamide

Uniqueness

N-[4-(MESITYLSULFAMOYL)PHENYL]ISONICOTINAMIDE is unique due to its isonicotinamide moiety, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-14-12-15(2)20(16(3)13-14)24-28(26,27)19-6-4-18(5-7-19)23-21(25)17-8-10-22-11-9-17/h4-13,24H,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZQPTFUWYTFID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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